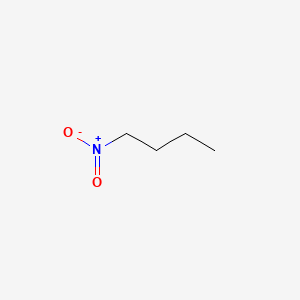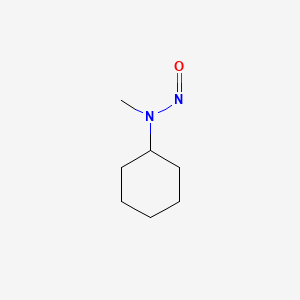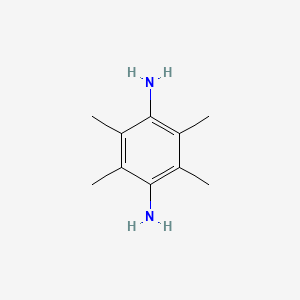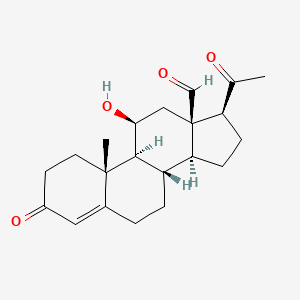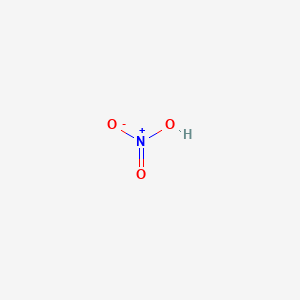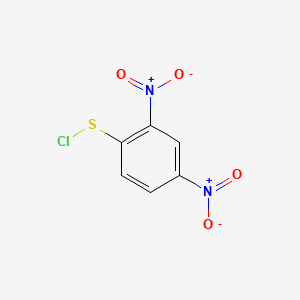
2,4-Dinitrobenzolsulfenylchlorid
Übersicht
Beschreibung
2,4-Dinitrobenzenesulfenyl chloride undergoes addition reactions with transannularly substituted cycloalkenes and norbornenes. 2,4-Dinitrobenzenesulfenyl chloride can convert allylic alcohols to dienes by 1,4-elimination.
Wissenschaftliche Forschungsanwendungen
Schutz von primären Aminen
2,4-Dinitrobenzolsulfenylchlorid wird verwendet, um primäre Amine zu schützen {svg_1} {svg_2}. Dies ist ein entscheidender Schritt in vielen chemischen Synthesen, da es verhindert, dass die Amine vorzeitig reagieren.
Synthese von tert-Butyl-2-[(2,4-dinitrophenyl)sulfonyl]aminoacetat
Diese Verbindung wird als Ausgangsreagens bei der Synthese von tert-Butyl-2-[(2,4-dinitrophenyl)sulfonyl]aminoacetat verwendet {svg_3} {svg_4}. Dies ist ein Schlüsselzwischenprodukt bei der Herstellung verschiedener Pharmazeutika und anderer organischer Verbindungen.
Sulfonierung von Glykosylaminen
this compound bewirkt die Sulfonierung von Glykosylaminen zu N-Glykosyl-2,4-dinitrobenzolsulfonamiden {svg_5}. Diese Reaktion ist im Bereich der Kohlenhydratchemie von Bedeutung.
4. Additionsreaktionen mit Cycloalkenen und Norbornenen this compound unterliegt Additionsreaktionen mit transannular substituierten Cycloalkenen und Norbornenen {svg_6}. Dies ermöglicht die Herstellung einer Vielzahl komplexer organischer Strukturen.
5. Umwandlung von Allylalkoholen in Diene this compound kann Allylalkohole durch 1,4-Eliminierung in Diene umwandeln {svg_7}. Diese Reaktion ist nützlich bei der Synthese von Polymeren und anderen Materialien.
Fluoreszierende Sonde für Biothiole
2,4-Dinitrobenzolsulfonat-funktionalisierte Kohlenstoffpunkte, die unter Verwendung von this compound synthetisiert wurden, dienen als "Turn-on"-Fluoreszenzsonden zur Abbildung von Biothiolen in lebenden Zellen {svg_8}. Diese Anwendung ist besonders wichtig in der biologischen und medizinischen Forschung, da Biothiole wichtige Rollen in vielen physiologischen Prozessen spielen.
Wirkmechanismus
- The primary targets of 2,4-dinitrobenzenesulfenyl chloride are glycosylamines. It causes the sulfonation of glycosylamines, leading to the formation of N-glycosyl-2,4-dinitrobenzenesulfonamides .
Target of Action
Mode of Action
Biochemische Analyse
Biochemical Properties
2,4-Dinitrobenzenesulfenyl chloride plays a significant role in biochemical reactions, particularly in the sulfenylation of primary amines. This compound reacts with glycosylamines to yield N-glycosyl-2,4-dinitrobenzenesulfonamides . It is also known to interact with enzymes and proteins, modifying their activity through covalent attachment. For instance, 2,4-Dinitrobenzenesulfenyl chloride can convert allylic alcohols to dienes by 1,4-elimination . These interactions are crucial for studying enzyme mechanisms and protein functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dinitrobenzenesulfenyl chloride can change over time due to its stability and degradation properties. The compound is relatively stable under controlled conditions but can degrade over time, especially in the presence of moisture and heat . Long-term exposure to 2,4-Dinitrobenzenesulfenyl chloride can lead to cumulative effects on cellular function, including alterations in protein activity and gene expression. These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of 2,4-Dinitrobenzenesulfenyl chloride vary with different dosages in animal models. At low doses, the compound can selectively modify target proteins without causing significant toxicity. At higher doses, 2,4-Dinitrobenzenesulfenyl chloride can induce toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies to balance efficacy and safety.
Metabolic Pathways
2,4-Dinitrobenzenesulfenyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo oxidative denitration and subsequent ring-fission, similar to the pathways observed for other nitroaromatic compounds . These metabolic processes can influence the compound’s bioavailability and activity, affecting its overall impact on cellular function.
Transport and Distribution
Within cells and tissues, 2,4-Dinitrobenzenesulfenyl chloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biological activity. For example, the compound’s affinity for certain cellular compartments can determine its effectiveness in modifying target proteins and enzymes .
Subcellular Localization
The subcellular localization of 2,4-Dinitrobenzenesulfenyl chloride is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can enhance the compound’s ability to interact with target proteins and exert its biochemical effects. Understanding the subcellular distribution of 2,4-Dinitrobenzenesulfenyl chloride is essential for elucidating its mechanism of action and optimizing its use in research applications .
Eigenschaften
IUPAC Name |
(2,4-dinitrophenyl) thiohypochlorite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O4S/c7-14-6-2-1-4(8(10)11)3-5(6)9(12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXDNWQSQHFKRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060181 | |
| Record name | Benzenesulfenyl chloride, 2,4-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
528-76-7 | |
| Record name | 2,4-Dinitrobenzenesulfenyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=528-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dinitrobenzenesulfenyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dinitrobenzenesulfenyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97092 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfenyl chloride, 2,4-dinitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfenyl chloride, 2,4-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dinitrobenzenesulphenyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.675 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DINITROBENZENESULFENYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XLF60A5YM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 2,4-dinitrobenzenesulfenyl chloride in organic chemistry?
A1: 2,4-Dinitrobenzenesulfenyl chloride is primarily recognized as a potent electrophilic reagent. It finds widespread application in electrophilic addition reactions with various substrates. []
Q2: What makes 2,4-dinitrobenzenesulfenyl chloride particularly useful for studying electrophilic addition reactions?
A2: 2,4-Dinitrobenzenesulfenyl chloride serves as an excellent tool for investigating electrophilic addition reactions due to its unique ability to provide insights into reaction mechanisms. This is primarily achieved through kinetic isotope effect studies using carbon-14 labeling. [, , ]
Q3: Can you elaborate on the significance of carbon-14 kinetic isotope effects in understanding reaction mechanisms involving 2,4-dinitrobenzenesulfenyl chloride?
A3: Researchers have utilized carbon-14 kinetic isotope effects to delve into the intricacies of electrophilic addition reactions involving 2,4-dinitrobenzenesulfenyl chloride and substituted styrenes. These studies provide compelling evidence for a shifting mechanism throughout the reaction. Specifically, the activated complexes in the rate-determining steps exhibit characteristics of open carbenium ions when electron-donating groups are present on the styrene. Conversely, when electron-withdrawing groups are present, the activated complexes display a more cyclic thiiranium ion character. []
Q4: How does 2,4-dinitrobenzenesulfenyl chloride react with simple alkenes?
A4: 2,4-Dinitrobenzenesulfenyl chloride typically undergoes 1,2-addition reactions with symmetrical alkenes. This reaction proceeds without any ring closure, suggesting that a fully formed open carbonium ion is not involved in the mechanism. []
Q5: Does the stereochemistry of the alkene influence the reaction with 2,4-dinitrobenzenesulfenyl chloride?
A5: Yes, the stereochemistry of the alkene plays a crucial role in the reaction outcome. For instance, when 2,4-dinitrobenzenesulfenyl chloride reacts with cis-1-phenylpropene, it produces both threo-anti-Markownikoff and threo-Markownikoff adducts. Conversely, its reaction with trans-1-phenylpropene yields only the erythro-Markownikoff adduct. These observations suggest a mechanism involving bridged transition states, influencing both the reaction rate and product formation. Interestingly, the addition to the trans isomer proceeds at a faster rate compared to the cis isomer. []
Q6: Are there instances where 2,4-dinitrobenzenesulfenyl chloride reactions deviate from the typical 1,2-addition pathway with alkenes?
A7: Yes, in the presence of lithium perchlorate, 2,4-dinitrobenzenesulfenyl chloride's reaction with norbornene takes an unusual turn. It undergoes a Wagner-Meerwein rearrangement, highlighting the ability of lithium perchlorate to enhance the electrophilicity of otherwise weak electrophiles. [, ]
Q7: Can 2,4-dinitrobenzenesulfenyl chloride be used to determine the distribution of double bonds in polymers?
A8: Yes, 2,4-dinitrobenzenesulfenyl chloride has proven valuable in polymer chemistry. Specifically, it is used to determine the distribution of olefinic bonds in elastomers. This analytical technique involves reacting the polymer with 2,4-dinitrobenzenesulfenyl chloride and then analyzing the derivatized polymer using dual detector Gel Permeation Chromatography (GPC). []
Q8: How is 2,4-dinitrobenzenesulfenyl chloride utilized in the synthesis of alkyl 2,4-dinitrobenzenesulfenate esters?
A9: 2,4-Dinitrobenzenesulfenyl chloride serves as a key precursor in the synthesis of alkyl 2,4-dinitrobenzenesulfenate esters. These esters are generated through the reaction of 2,4-dinitrobenzenesulfenyl chloride with a series of primary alcohols in the presence of pyridine. []
Q9: What are the applications of alkyl 2,4-dinitrobenzenesulfenate esters?
A10: Alkyl 2,4-dinitrobenzenesulfenate esters exhibit notable fungicidal activity. Studies have demonstrated their effectiveness against various fungal strains, including Aspergillus flavus, Rhizopus stolonifer, and Fusarium oxysporum. Interestingly, the length of the alkyl chain in these esters influences their fungicidal potency, with longer chains generally leading to reduced activity. Conversely, the introduction of a hydroxyl group in the alkyl chain, as seen in ethyl 2,4-dinitrobenzenesulfenate, significantly enhances the fungicidal activity. []
Q10: Apart from its reactions with alkenes, are there other noteworthy reactions of 2,4-dinitrobenzenesulfenyl chloride?
A10: 2,4-Dinitrobenzenesulfenyl chloride demonstrates reactivity with a variety of other functional groups. Some notable reactions include:
- Reaction with Alkynes: Forms various products depending on the alkyne substitution pattern. [, , ]
- Reaction with Tertiary Amines: Leads to the formation of sulfenamides. []
- Reaction with Hydroxysteroids: Generates 2,4-dinitrophenyl ethers, facilitating the characterization of hydroxysteroids. []
- Reaction with Alcohols: Yields 2,4-dinitrophenyl ethers, highlighting its versatility as a derivatizing agent. []
- Reaction with Ketones: Product distribution is highly dependent on the specific ketone structure. []
Q11: How is 2,4-dinitrobenzenesulfenyl chloride typically prepared?
A11: The synthesis of 2,4-dinitrobenzenesulfenyl chloride usually involves a two-step process:
- Formation of 2,4-dinitrophenyl benzyl sulfide: This compound is synthesized by reacting 2,4-dinitrochlorobenzene with benzyl mercaptan. []
- Cleavage of 2,4-dinitrophenyl benzyl sulfide: Treatment of the sulfide with sulfuryl chloride results in the formation of 2,4-dinitrobenzenesulfenyl chloride. []
Q12: Does the use of 2,4-dinitrobenzenesulfenyl chloride pose any safety concerns?
A13: Yes, caution is advised when handling 2,4-dinitrobenzenesulfenyl chloride. It is corrosive and a known lachrymator. Proper personal protective equipment should always be used when working with this reagent. Additionally, there are documented cases of explosions during the preparation and handling of 2,4-dinitrobenzenesulfenyl chloride, underscoring the need for extreme care. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



